1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
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Overview
Description
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its ability to interact with various biological targets.
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea are cancer cells. This compound has been synthesized and tested for its in vitro antiproliferative activities against National Cancer Institute (NCI)-60 human cancer cell lines . The compound’s role is to inhibit the proliferation of these cancer cells .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and inhibits their proliferation . This interaction and the resulting changes lead to the antiproliferative activity of the compound .
Biochemical Pathways
It is suggested that the compound may affect the pathways related to cell proliferation, leading to its antiproliferative effects .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to its potential use as an anticancer agent .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea has been found to exhibit antiproliferative activity against various human cancer cell lines . This suggests that it may interact with certain enzymes, proteins, and other biomolecules involved in cell proliferation.
Cellular Effects
In cellular studies, this compound has demonstrated significant antiproliferative effects on selective cancer cell lines . It is suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Possible use as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-[4-(pyridin-3-yl)phenyl]urea: Similar structure but with a urea group instead of thiourea.
1-Aryl-3-[4-(pyridin-2-ylmethyl)thio]phenylurea: Contains a thioether linkage instead of a thiourea group.
Uniqueness
1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is unique due to its thiourea group, which provides distinct hydrogen bonding capabilities and reactivity compared to its urea and thioether analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRVLHDRQWSVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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